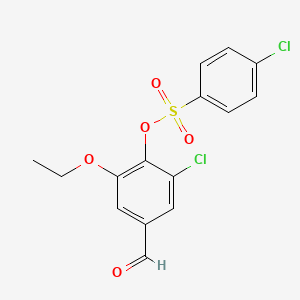
2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Hydrogen-Bond and Halogen-Bond Interactions
Research by Andleeb et al. (2018) investigates the noncovalent interactions in supramolecular architectures through the study of 2- and 4-formylphenyl 4-substituted benzenesulfonates. This work highlights the importance of halogen-bonding interactions in rationalizing solid-state crystal structures, employing density functional theory (DFT) calculations and molecular electrostatic potential (MEP) surfaces to analyze these interactions. Such studies are crucial for understanding molecular assembly and designing new materials with desired properties (Andleeb et al., 2018).
Crystal Structure Analysis for Preferential Enrichment
Takahashi et al. (2001) have determined the crystal structures of various sulfonate compounds to explore their potential for preferential enrichment, a process significant in the development of chiral drugs and materials. Such structural insights contribute to the understanding of how chemical modifications affect molecular arrangements and their implications for material properties and drug development (Takahashi et al., 2001).
Organo-Mineral Hybrid Nanomaterials
Lakraimi et al. (2006) focused on the intercalation of 4-Chlorobenzenesulfonate between layers of Zn–Al layered double hydroxides (LDHs), creating new stable hybrid nanostructured materials. This research signifies the potential of these materials in various applications, including catalysis, drug delivery, and environmental remediation (Lakraimi et al., 2006).
Nonlinear Optical Properties
Umezawa et al. (2005) synthesized and investigated the properties of phenylethynylpyridinium derivatives, including their crystal structures and second-order nonlinear optical properties. This research contributes to the development of materials for optical and electronic applications, highlighting the potential of sulfonate derivatives in advancing technologies related to photonics and electronics (Umezawa et al., 2005).
Aryne Precursors for Organic Synthesis
Muraca and Raminelli (2020) developed a class of aryne precursors, including 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates, for the formation of arynes under mild conditions. This work provides valuable insights into aryne generation mechanisms and their application in the total synthesis of complex organic molecules, such as aporphine (Muraca & Raminelli, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-chloro-6-ethoxy-4-formylphenyl) 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O5S/c1-2-21-14-8-10(9-18)7-13(17)15(14)22-23(19,20)12-5-3-11(16)4-6-12/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMGOFSIOQBQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

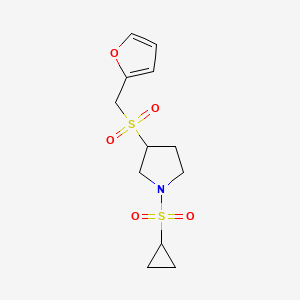
![O5-tert-butyl O3a-ethyl 1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate](/img/structure/B2639526.png)
![N-({[(4-chloroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide](/img/structure/B2639527.png)
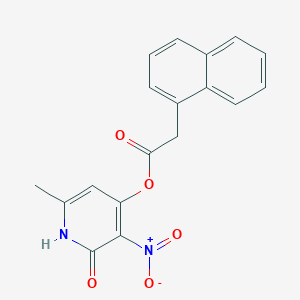
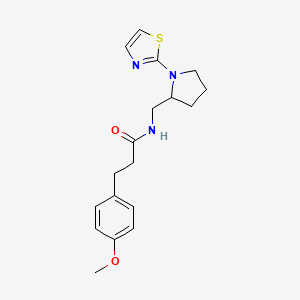
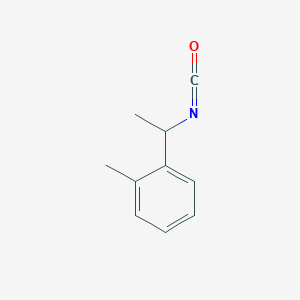
![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2639539.png)


![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)cinnamamide](/img/structure/B2639542.png)
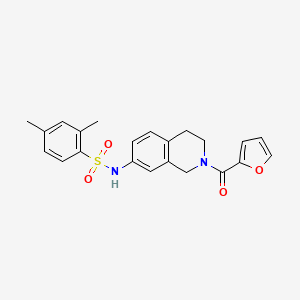
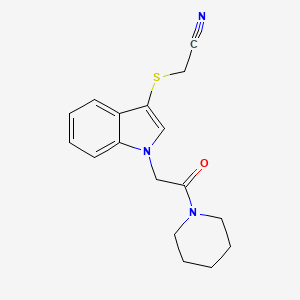
![Methyl 3-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B2639547.png)
